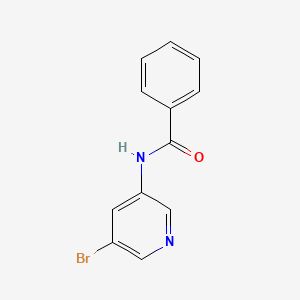

N-(5-bromopyridin-3-yl)benzamide

Beschreibung

Significance of Pyridine (B92270) and Benzamide (B126) Motifs in Organic Synthesis

The pyridine substructure is a fundamental heterocyclic scaffold found in a vast number of natural products, pharmaceuticals, and functional materials. acs.org In biological systems, it is famously present in nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a critical coenzyme in metabolic redox reactions. nih.gov The nitrogen atom within the pyridine ring imparts basicity and the ability to act as a nucleophile or a ligand in coordination chemistry, forming stable complexes with transition metals, which is crucial for many catalytic processes. youtube.com The pyridine ring's aromaticity also allows it to undergo various chemical modifications, including electrophilic and nucleophilic substitution reactions, enabling the synthesis of highly substituted and functionalized derivatives. acs.org

Similarly, the benzamide moiety is a cornerstone in drug design and materials science. The amide bond is a key structural feature in peptides and proteins, and its stability and ability to form hydrogen bonds are critical for molecular recognition and binding to biological targets. Benzamide derivatives are found in a wide range of therapeutic agents. The aromatic ring of the benzamide can be substituted to fine-tune the molecule's electronic and steric properties, influencing its reactivity and biological activity.

The combination of pyridine and benzamide in a single molecule, as seen in N-(5-bromopyridin-3-yl)benzamide, creates a bifunctional scaffold with a rich chemical landscape, offering multiple points for further synthetic elaboration.

Relevance of Halogenated Heterocycles in Advanced Chemical Design

Halogenated heterocycles are organic compounds containing at least one non-carbon atom in a ring structure, with one or more halogen atoms (such as bromine, chlorine, or fluorine) attached. merckmillipore.com These compounds are of immense importance in synthetic chemistry, often serving as intermediates or "building blocks" for the creation of more complex molecules. merckmillipore.comcsmres.co.uk The introduction of a halogen atom onto a heterocyclic ring can dramatically alter the molecule's physicochemical properties.

Specifically, halogenation can:

Increase membrane permeability , which can facilitate the crossing of biological barriers like the blood-brain barrier. researchgate.net

Reduce metabolic degradation , thereby extending the active lifetime of a drug. researchgate.net

Serve as a reactive handle for further chemical modifications, most notably in metal-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. merckmillipore.com

Introduce specific interactions , such as halogen bonding, which can enhance binding affinity to target macromolecules. researchgate.netnih.gov

The bromine atom in this compound is particularly useful. The carbon-bromine bond is reactive enough to participate in a variety of coupling reactions, allowing for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at a specific position on the pyridine ring. This strategic placement makes the compound an ideal starting point for building molecular complexity.

Overview of this compound as a Versatile Research Scaffold

This compound integrates the beneficial features of its three core components: the biologically relevant pyridine ring, the structurally significant benzamide linkage, and the synthetically versatile bromine atom. This combination makes it a highly valuable scaffold in contemporary research, particularly in medicinal chemistry and materials science.

As a research chemical, it primarily functions as an intermediate or building block. csmres.co.ukdntb.gov.ua Its structure allows for a modular approach to synthesis. For instance, the benzamide portion can be derived from a variety of substituted benzoic acids, while the bromine on the pyridine ring provides a reliable site for introducing further diversity through cross-coupling chemistry. This modularity is a key advantage in drug discovery, where the rapid generation of a library of related compounds is often necessary to identify a lead candidate.

The synthesis of this compound itself is typically achieved through the reaction of 3-amino-5-bromopyridine (B85033) with benzoyl chloride or a related benzoic acid derivative. The resulting compound serves as a stable, well-characterized starting material for more elaborate synthetic campaigns.

Below are some key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₉BrN₂O |

| Molecular Weight | 277.12 g/mol |

| Appearance | Solid |

| Primary Function | Synthetic Building Block / Research Intermediate |

The strategic importance of this compound lies in its ability to act as a linchpin, connecting different molecular fragments to generate novel structures with desired properties. Researchers utilize this scaffold to explore new chemical space, aiming to develop new therapeutic agents, functional materials, and chemical probes. The continued use of this compound and related halogenated heterocyclic amides underscores the power of strategic molecular design in advancing chemical sciences.

Eigenschaften

IUPAC Name |

N-(5-bromopyridin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-10-6-11(8-14-7-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPINVZNJXFKXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301795 | |

| Record name | N-(5-Bromo-3-pyridinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-47-2 | |

| Record name | N-(5-Bromo-3-pyridinyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromo-3-pyridinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 5 Bromopyridin 3 Yl Benzamide

Classical Amide Bond Formation Strategies

The traditional synthesis of N-(5-bromopyridin-3-yl)benzamide relies on well-established methods of amide bond formation. These strategies typically involve the activation of a carboxylic acid to enhance its reactivity toward the amine nucleophile.

Acyl Chloride and Amine Condensation Routes

One of the most conventional and robust methods for synthesizing this compound is through the condensation of an acyl chloride with an amine. This two-step process begins with the conversion of benzoic acid into its more reactive derivative, benzoyl chloride.

The preparation of the acyl chloride is typically achieved by treating benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is usually performed in an inert solvent under anhydrous conditions. The resulting benzoyl chloride is then introduced to a solution containing 5-bromopyridin-3-amine. A base, such as pyridine (B92270) or triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. The reaction is often conducted at a low temperature (0-5 °C) to manage its exothermic nature.

Table 2: General Procedure for Acyl Chloride and Amine Condensation

| Step | Reagents & Conditions | Purpose |

| 1. Acid Chloride Formation | Benzoic acid, Thionyl chloride (SOCl₂), Anhydrous solvent (e.g., Toluene), Reflux | Convert carboxylic acid to highly reactive acyl chloride. |

| 2. Amine Condensation | Benzoyl chloride, 5-Bromopyridin-3-amine, Base (e.g., Triethylamine), Anhydrous CH₂Cl₂ | Form the amide bond by reacting the acyl chloride with the amine. nanobioletters.com |

| 3. Workup & Purification | Extraction with EtOAc, Column chromatography (SiO₂) | Isolate and purify the final this compound product. nanobioletters.com |

Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry increasingly favors catalytic methods, which offer advantages such as improved atom economy, milder reaction conditions, and reduced waste compared to classical stoichiometric approaches.

Transition-Metal Catalysis in Amidation Reactions

Transition-metal catalysis has emerged as a powerful tool for direct amidation reactions. These methods can bypass the need for pre-activating the carboxylic acid, allowing for a more direct coupling of benzoic acid and 5-bromopyridin-3-amine. Bimetallic metal-organic frameworks (MOFs) have shown significant promise in this area. For example, a bimetallic Fe₂Ni-BDC (1,4-benzenedicarboxylate) catalyst has been successfully used for the amidation reaction between 2-aminopyridine (B139424) and trans-β-nitrostyrene to form N-(pyridin-2-yl)-benzamide. mdpi.com This suggests that similar catalytic systems could be highly effective for the synthesis of this compound. The catalyst's structure provides active sites that facilitate the reaction, and it can often be recovered and reused, adding to the sustainability of the process. mdpi.com

Optimization of Reaction Conditions for Amide Formation

The efficiency of catalytic amidation is highly dependent on the optimization of various reaction parameters. The choice of solvent, reaction temperature, and catalyst loading are critical factors that must be fine-tuned to maximize the yield of this compound. In studies involving MOF-catalyzed amidation, dichloromethane (B109758) (DCM) has been identified as an effective solvent. mdpi.com The reaction temperature is also a key variable, with studies showing that elevated temperatures (e.g., 80 °C) can significantly increase the reaction rate and product yield over a 24-hour period. mdpi.com The molar ratio of the reactants is another important consideration to ensure complete conversion. mdpi.com

Table 3: Parameters for Optimization of Catalytic Amidation

| Parameter | Variable | Impact on Reaction |

| Catalyst | Fe₂Ni-BDC or other transition-metal catalysts | Provides active sites for the reaction, influencing efficiency and yield. mdpi.com |

| Solvent | Dichloromethane (DCM), Toluene (B28343) | Affects solubility of reactants and catalyst, can influence reaction rate. mdpi.com |

| Temperature | 60-100 °C | Higher temperatures generally increase reaction rate but can lead to side products. mdpi.com |

| Time | 12-48 hours | Sufficient time is needed for the reaction to reach completion. mdpi.com |

| Reactant Ratio | 1:1 to 1:1.2 (Amine:Acid) | Can be adjusted to drive the reaction towards the product. mdpi.com |

Synthesis of Key Precursors: 5-Bromopyridin-3-amine and Benzoic Acid Derivatives

The precursor 5-Bromopyridin-3-amine can be synthesized through several routes. One common method is the direct bromination of 3-aminopyridine (B143674) using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetic acid. This electrophilic aromatic substitution is directed to the C-5 position (para to the amino group). Another advanced approach is microwave-assisted amination, where 3,5-dibromopyridine (B18299) is reacted with an amine source under microwave irradiation, offering high regioselectivity and yields exceeding 85%.

Benzoic acid is a widely available commercial chemical. However, various derivatives can be synthesized as needed. For example, substituted benzoic acids can be prepared through the oxidation of the corresponding toluene derivatives or the hydrolysis of benzonitriles.

Table 4: Synthetic Routes for 5-Bromopyridin-3-amine

| Method | Starting Material | Reagents | Key Conditions | Yield |

| Direct Bromination | 3-Aminopyridine | N-Bromosuccinimide (NBS), Acetic Acid | 60°C, 6 hours | 89% Purity |

| Microwave-Assisted Amination | 3,5-Dibromopyridine | Aliphatic Amine | Microwave irradiation, 150°C, 30 mins | >85% |

| Diazotization-Bromination | 3-Aminopyridine | NaNO₂, HBr, CuBr | 0-5°C, then heating | 65-72% |

Alternative and Emerging Synthetic Routes for this compound

Beyond the conventional Schotten-Baumann reaction conditions, several modern synthetic strategies are being explored for the formation of amide bonds. These methods offer potential improvements for the synthesis of this compound, typically by reacting 3-amino-5-bromopyridine (B85033) with benzoic acid or its derivatives under various activating conditions.

Direct Amidation via Peptide Coupling Reagents

A prominent alternative to the use of highly reactive benzoyl chloride is the direct coupling of benzoic acid with 3-amino-5-bromopyridine using peptide coupling reagents. This approach is widely used in peptide synthesis to form amide bonds under mild conditions, minimizing side reactions and preserving sensitive functional groups. uni-kiel.deomicsonline.orgbachem.com

The reaction involves the activation of the carboxylic acid group of benzoic acid by a coupling reagent. This activated intermediate then readily reacts with the amino group of 3-amino-5-bromopyridine. A variety of coupling reagents are available, often categorized as carbodiimides (e.g., DCC, DIC) and phosphonium (B103445) or aminium/uronium salts (e.g., PyBOP, HBTU, HATU). researchgate.netresearchgate.net Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are frequently included to enhance reaction rates and suppress racemization, although the latter is not a concern for this specific synthesis. uni-kiel.debachem.com The choice of reagent and solvent can be optimized to achieve high yields. For instance, the use of N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive like HOAt has proven effective for challenging couplings. uni-kiel.de

Palladium-Catalyzed Amidation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile method for forming carbon-nitrogen bonds. researchgate.net This methodology could be applied to the synthesis of this compound by coupling an aryl halide with an amide. Specifically, the reaction could involve the coupling of 5-bromo-3-aminopyridine with benzamide (B126), catalyzed by a palladium complex.

The success of this reaction hinges on the selection of the appropriate palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand. researchgate.net Ligands like Xantphos and (±)-BINAP have been successfully used in the amidation of bromo-heterocycles, facilitating the reaction and leading to moderate to high yields. researchgate.netresearchgate.net This catalytic approach can offer greater functional group tolerance compared to traditional methods. nih.gov

Microwave-Assisted Synthesis

The application of microwave irradiation is an emerging technology in organic synthesis that can dramatically reduce reaction times from hours to minutes. nih.gov This technique has been successfully employed for the synthesis of the related compound, N-(5-bromopyridin-3-yl)acetamide, by reacting 3-amino-5-bromopyridine with acetic anhydride (B1165640) under microwave irradiation, achieving high yields in a short timeframe.

This suggests that a similar protocol, substituting acetic anhydride with benzoyl chloride or benzoic anhydride, could provide a rapid and efficient route to this compound. Microwave-assisted synthesis often leads to higher yields and cleaner reactions due to the efficient and uniform heating of the reaction mixture. nih.govpsu.edurasayanjournal.co.in

Continuous Flow Synthesis

For large-scale and industrial applications, continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. A continuous flow method has been reported for the synthesis of N-(5-bromopyridin-3-yl)acetamide, achieving a 94% yield with greater than 99% purity. In this process, the reactants are continuously pumped through a heated reactor, allowing for precise control over reaction parameters such as temperature and residence time. This methodology could be adapted for the synthesis of this compound, providing a highly efficient and automated production route.

The table below summarizes the key aspects of these alternative and emerging synthetic routes, with data drawn from analogous reactions.

Table 1: Comparison of Alternative Synthetic Routes for Amide Formation

| Synthetic Method | Key Reagents/Catalysts | Typical Conditions | Advantages | Reported Yield (Analogous Reactions) |

|---|---|---|---|---|

| Peptide Coupling | DCC, DIC, HATU, PyBOP with additives like HOBt, HOAt | Room temperature, various organic solvents (e.g., DMF, DCM) | Mild conditions, avoids use of acid chlorides, high functional group tolerance. omicsonline.orgnanobioletters.com | Good to excellent, often >80% nanobioletters.com |

| Palladium-Catalyzed Amidation | Pd₂(dba)₃, phosphine ligands (e.g., Xantphos, BINAP), base (e.g., t-BuONa, Cs₂CO₃) | Elevated temperatures (80-110°C), inert atmosphere, solvent (e.g., toluene) researchgate.netresearchgate.net | High versatility, applicable to a wide range of substrates. nih.gov | Moderate to high (40-97%) researchgate.net |

| Microwave-Assisted Synthesis | Reactants with a suitable solvent (e.g., DCM) | Microwave irradiation (e.g., 100°C, 10 min) | Drastically reduced reaction times, often improved yields. nih.govresearchgate.net | Up to 88% for N-(5-bromopyridin-3-yl)acetamide |

| Continuous Flow Synthesis | Reactants pumped through a heated reactor | Elevated temperature (e.g., 50°C), controlled residence time | Scalable, high throughput, enhanced safety and control. | Up to 94% for N-(5-bromopyridin-3-yl)acetamide |

Reactivity and Advanced Transformations of N 5 Bromopyridin 3 Yl Benzamide

Cross-Coupling Reactions at the Bromine Center of the Pyridine (B92270) Ring

The bromine atom on the pyridine ring of N-(5-bromopyridin-3-yl)benzamide serves as a key handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of a wide array of functionalized pyridine derivatives.

Suzuki-Miyaura Coupling for C-C Bond Construction

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org In the context of this compound, this reaction involves the palladium-catalyzed coupling of the bromine center with an organoboron reagent, such as a boronic acid or boronic ester. libretexts.orgfishersci.co.uk This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boron reagents. fishersci.co.uk

The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the reactivity of the palladium catalyst. nih.govseattleu.edu

The reaction conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids can be optimized to achieve good to excellent yields of the desired biaryl products. nih.govresearchgate.net Microwave irradiation has been shown to accelerate these reactions significantly. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Analogues

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | High |

| 4-Methoxyphenylboronic acid | XPhosPdG2 | XPhos | K₂CO₃ | Water | 67-89 nih.gov |

| Various aryl and heteroaryl boronic esters | CataXCium A Pd G3 | - | - | - | Good to Excellent nih.gov |

This table is illustrative and based on typical conditions for similar substrates. Actual yields may vary.

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can participate in a range of other palladium-catalyzed cross-coupling reactions to form diverse chemical bonds. researchgate.net

Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing access to aryl-substituted alkynes. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds by coupling the aryl bromide with an amine. researchgate.netorganic-chemistry.org This allows for the introduction of various amino groups at the 5-position of the pyridine ring.

These reactions often utilize palladium catalysts in combination with specific ligands and bases to achieve the desired transformation. researchgate.netnih.gov Microwave-assisted protocols have also been developed to enhance the efficiency of these coupling reactions. researchgate.netresearchgate.net

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound is a Lewis basic site and can participate in several chemical transformations. wikipedia.org

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as peracids (e.g., m-CPBA). wikipedia.orgthieme-connect.de Pyridine N-oxides are valuable intermediates in their own right, exhibiting unique reactivity and serving as precursors for further functionalization. thieme-connect.deresearchgate.net For example, they can act as oxidants in certain catalytic reactions. thieme-connect.de

Alkylation: The nitrogen atom can be alkylated using alkyl halides to form pyridinium (B92312) salts. wikipedia.org This introduces a positive charge into the pyridine ring, which can alter its electronic properties and reactivity.

Functionalization and Modification of the Benzamide (B126) Moiety

The benzamide portion of this compound also offers opportunities for chemical modification.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 5-bromo-3-aminopyridine and benzoic acid. rsc.orgorgsyn.org This can be a useful strategy for deprotection or for accessing the corresponding amino-pyridine derivative.

Substitution on the Benzoyl Ring: If the benzoyl group contains suitable leaving groups, nucleophilic aromatic substitution can be performed. Conversely, electrophilic aromatic substitution on the benzoyl ring is also possible, with the position of substitution directed by the existing substituents.

Modification of the Amide N-H: The proton on the amide nitrogen can be substituted, for instance, by alkylation or other functional group introductions, to create N-substituted derivatives. researchgate.net

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the mechanisms of the key reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. wildlife-biodiversity.com

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been extensively studied. libretexts.orgnih.govillinois.edu The catalytic cycle is generally accepted to proceed through three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. libretexts.org The rate of this step can be influenced by the electron density at the carbon atom and the nature of the palladium catalyst and its ligands. illinois.edu

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide. libretexts.org This step is often facilitated by a base, which activates the boronic acid. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. libretexts.orgmit.edu

Spectroscopic and Structural Characterization of N 5 Bromopyridin 3 Yl Benzamide

Vibrational Spectroscopy (Infrared, Raman) Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers insights into the functional groups and bonding within N-(5-bromopyridin-3-yl)benzamide.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. A prominent feature is the N-H stretching vibration of the amide group, typically observed in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is also a strong and sharp absorption, expected around 1680-1630 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine (B92270) and benzene (B151609) rings are found in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range. For the related compound benzamide (B126), characteristic IR peaks are well-documented and provide a reference for the benzoyl portion of the molecule. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the benzene and pyridine rings, as well as the C-Br bond, would be expected to give rise to distinct Raman signals.

Table 1: Key Vibrational Frequencies for this compound and Related Structures

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | > 3000 |

| C=O (Amide) | Stretching | 1680-1630 |

| C=C/C=N (Aromatic) | Stretching | 1600-1400 |

| C-Br | Stretching | 600-500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The aromatic protons of the benzoyl and bromopyridinyl rings typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic rings and the amide group. The amide proton (N-H) usually appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons on the bromopyridinyl ring will exhibit specific splitting patterns (coupling) based on their relationship (ortho, meta, para) to each other and the bromine and nitrogen atoms. Similarly, the protons on the benzoyl ring will show characteristic coupling patterns. For instance, in the unsubstituted benzamide, the ortho protons are typically found at a different chemical shift than the meta and para protons. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide N-H | Variable (often broad) | s (broad) |

| Pyridine H2/H6 | ~8.5-9.0 | d or s |

| Pyridine H4 | ~8.0-8.5 | t or dd |

| Benzoyl ortho-H | ~7.8-8.0 | d or dd |

| Benzoyl meta/para-H | ~7.4-7.6 | m |

Note: Actual chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. oregonstate.edu The carbonyl carbon of the amide group is typically found in the highly deshielded region of the spectrum (δ 160-170 ppm). The aromatic carbons of both the benzene and pyridine rings resonate in the δ 110-160 ppm range. The carbon atom attached to the bromine (C-Br) will be influenced by the halogen's electronegativity and heavy atom effect. Quaternary carbons (those without attached protons) will generally show weaker signals. oregonstate.edu

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Amide C=O | 160-170 |

| Pyridine C-Br | ~110-120 |

| Aromatic C-H | 120-140 |

| Aromatic C-N | 140-150 |

| Aromatic C-quaternary | 130-150 |

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing the connectivity of protons within the benzoyl and bromopyridinyl rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying the connectivity between the benzoyl and bromopyridinyl moieties across the amide linkage and for assigning quaternary carbons. youtube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between protons that are close in space, regardless of whether they are bonded. This can provide information about the through-space proximity of different parts of the molecule, helping to determine its conformation. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for benzamides often involve cleavage of the amide bond. researchgate.net For this compound, characteristic fragments would likely include the benzoyl cation (C₆H₅CO⁺, m/z 105) and the 5-bromopyridin-3-aminyl radical cation or related species. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A definitive analysis of the bond lengths, bond angles, and torsion angles of this compound requires crystallographic data. This experimental information would provide the precise geometric parameters of the molecule in the solid state. Without such data, a detailed and accurate discussion of these structural features cannot be provided.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The potential for both intramolecular and intermolecular hydrogen bonding is a key feature of the molecular structure of this compound. The amide group (-CONH-) provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Furthermore, the nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

The formation of specific hydrogen bonds would dictate the conformation of the molecule and its packing in the crystal lattice. However, without experimental crystallographic data, a conclusive description of the hydrogen bonding network remains speculative.

Molecular Packing and Supramolecular Assembly in the Crystal Lattice

The arrangement of molecules in the crystal lattice, or molecular packing, is governed by a combination of intermolecular forces, including hydrogen bonding, van der Waals interactions, and potentially π-π stacking interactions between the aromatic rings. These interactions would lead to a specific three-dimensional supramolecular assembly. A detailed account of this assembly can only be achieved through the analysis of single-crystal X-ray diffraction data, which is not currently available for this compound.

Computational Chemistry and Theoretical Studies of N 5 Bromopyridin 3 Yl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of a molecule. For a compound like N-(5-bromopyridin-3-yl)benzamide, DFT calculations would typically be used to determine optimized molecular geometry, Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more likely to be reactive. These calculations would also map the electron density distribution, identifying regions that are electron-rich or electron-deficient, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is illustrative and not based on actual published data for the specific compound.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds, such as the amide bond and the bonds connecting the phenyl and pyridinyl rings to the amide group.

Such an analysis would reveal the preferred spatial arrangement of the molecule and the likelihood of it adopting different shapes. This information is vital for understanding how it might fit into the binding site of a biological target.

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. For this compound, docking simulations would be performed against various protein targets to predict its binding affinity and mode of interaction. This would involve identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. The results of molecular docking are often expressed as a docking score, which estimates the binding free energy.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: This table is illustrative and not based on actual published data for the specific compound.)

| Parameter | Value | Details |

| Docking Score | -8.5 kcal/mol | Predicts strong binding affinity |

| Hydrogen Bonds | 2 | With backbone atoms of specific amino acids |

| Hydrophobic Interactions | 4 | With side chains of nonpolar amino acids |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. An MD simulation of this compound, either in a solvent or bound to a protein, would reveal its conformational flexibility and the stability of its interactions. By simulating the movements of atoms over a period of time, researchers can observe how the molecule changes its shape and how it interacts with its environment. This is particularly useful for assessing the stability of a ligand-protein complex predicted by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Benzamide (B126) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound derivatives are available, this approach would be valuable for designing more potent analogues. A QSAR study would involve synthesizing a series of related benzamide derivatives, measuring their biological activity, and then using statistical methods to correlate this activity with various molecular descriptors (e.g., hydrophobicity, electronic properties, and steric parameters). The resulting model could then be used to predict the activity of new, unsynthesized compounds.

Design and Synthesis of N 5 Bromopyridin 3 Yl Benzamide Analogs and Derivatives for Structure Activity Relationship Sar Studies

Systematic Structural Modifications on the Bromopyridine Moiety

The pyridine (B92270) ring is a crucial component in many pharmaceuticals, influencing factors like biochemical potency, metabolic stability, and cell permeability. nih.govrsc.org Modifications to the bromopyridine part of N-(5-bromopyridin-3-yl)benzamide are a key strategy in SAR studies to fine-tune the molecule's properties.

One common modification is the replacement of the bromine atom at the 5-position with other halogens (e.g., chlorine) or different functional groups. This allows researchers to study the effect of electronics and sterics at this position on the compound's activity. For instance, comparing N-(5-chloropyridin-3-yl)acetamide with its bromo-counterpart can help isolate the electronic effects of the halogen substituent.

Another approach involves altering the position of the substituents on the pyridine ring. Moving the bromo or amide group to other positions on the pyridine ring can significantly impact the molecule's three-dimensional shape and its ability to interact with biological targets.

Furthermore, the pyridine ring itself can be replaced with other heterocyclic systems to explore broader chemical space. However, within the scope of modifying the bromopyridine moiety, the focus remains on substitutions and positional changes on the existing pyridine ring. The data from these systematic modifications are crucial for building a comprehensive SAR profile, guiding the design of more potent and selective analogs.

Table 1: Examples of Systematic Modifications on the Bromopyridine Moiety and Their Rationale

| Modification | Rationale for SAR Studies |

| Replacement of Bromine | To investigate the influence of halogen size and electronegativity on binding affinity and activity. |

| Introduction of Alkyl Groups | To probe for steric tolerance and potential hydrophobic interactions in the target's binding pocket. |

| Altering Substituent Position | To understand the required spatial arrangement of functional groups for optimal interaction with the target. |

| Isosteric Replacement of Pyridine | To evaluate the importance of the pyridine nitrogen for activity and to explore novel intellectual property space. |

Variations and Substitutions on the Benzoyl Ring

The benzoyl ring of this compound presents another key area for structural modification in SAR studies. The nature, position, and number of substituents on this aromatic ring can profoundly influence the compound's pharmacological profile.

Researchers have explored a wide array of substitutions on the benzoyl ring, ranging from simple alkyl and alkoxy groups to more complex functionalities. For example, in the development of muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists, a library of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides was synthesized to explore the SAR around the benzamide (B126) scaffold. nih.gov This iterative library approach allowed for the fine-tuning of antagonist activity. nih.gov

The position of the substituent on the benzoyl ring is also a critical factor. Ortho, meta, and para substitutions can lead to significant differences in biological activity by altering the molecule's conformation and its interactions with the target protein. For instance, in a series of N-substituted benzamide derivatives evaluated as antitumor agents, it was found that a substituent at the 2-position of the phenyl ring was critical for antiproliferative activity. nih.gov Conversely, the presence of a chlorine atom or a nitro group on the same ring was found to decrease activity. nih.gov

Table 2: Impact of Benzoyl Ring Substitutions on Biological Activity

| Substituent Type | General Effect on Activity (Example-based) | Reference |

| Alkyl Groups | Can enhance activity through hydrophobic interactions. | nih.gov |

| Halogens | Can either increase or decrease activity depending on position and electronic effects. | nih.govnih.gov |

| Methoxy (B1213986) Groups | Generally well-tolerated and can improve pharmacokinetic properties. | nih.gov |

| Nitro Groups | Often lead to a decrease in antiproliferative activity. | nih.gov |

Development of Novel Heterocyclic Systems Incorporating the Benzamide-Pyridine Scaffold

The benzamide-pyridine scaffold serves as a foundational building block for the synthesis of more complex, fused heterocyclic systems. This strategy aims to create novel molecular architectures with potentially enhanced or entirely new biological activities by locking the conformation of the parent molecule or by introducing new interaction points.

One approach involves the intramolecular cyclization of derivatives of this compound. For example, by introducing reactive functional groups on either the pyridine or the benzoyl moiety, subsequent ring-closing reactions can lead to the formation of tricyclic or tetracyclic systems. These fused systems can exhibit increased rigidity, which can be beneficial for binding to specific biological targets. The synthesis of fused pyrimidines, for instance, has been a successful strategy in developing potent anticancer agents. researchgate.net

Another strategy is to use the benzamide-pyridine scaffold as a key intermediate in a multi-step synthesis towards a more complex heterocyclic target. For example, thieno[2,3-b]pyridines, which are structurally related to the benzamide-pyridine scaffold, have been developed as potent anti-proliferative agents. nih.govnih.gov In these cases, the core scaffold is elaborated with additional rings and functional groups to optimize activity. nih.govnih.gov

The development of these novel heterocyclic systems often involves sophisticated synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and multi-component reactions. organic-chemistry.orgnih.gov The resulting libraries of complex molecules are then screened for biological activity, and the SAR data are used to guide further synthetic efforts. The goal is to identify novel chemotypes with improved therapeutic potential. nih.gov

Table 3: Examples of Novel Heterocyclic Systems Derived from the Benzamide-Pyridine Scaffold

| Heterocyclic System | Synthetic Strategy | Potential Therapeutic Area | Reference |

| Fused Pyrimidines | Intramolecular cyclization of functionalized precursors. | Anticancer | researchgate.net |

| Thieno[2,3-b]pyridines | Multi-step synthesis involving ring annulation. | Anti-proliferative | nih.govnih.gov |

| Pyrazolo[1,5-a]pyrimidines | Condensation reactions with hydrazine (B178648) derivatives. | Antiviral | nih.gov |

| Benzimidazoles | Reductive cyclization of nitro-aniline precursors. | Various | ucsd.edu |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry has become an indispensable tool for accelerating the process of drug discovery and lead optimization. By systematically combining a set of building blocks, it is possible to rapidly generate large libraries of related compounds for high-throughput screening. This approach is particularly well-suited for exploring the SAR of scaffolds like this compound.

Solid-phase synthesis is a common technique used in combinatorial chemistry to generate libraries of benzamide derivatives. ucsd.edunih.govcapes.gov.br In this method, one of the starting materials, such as 3-amino-5-bromopyridine (B85033), is attached to a solid support (resin). Then, a variety of benzoyl chlorides or other acylating agents are reacted with the resin-bound amine in separate reaction vessels, leading to a library of resin-bound benzamides. Cleavage from the resin at the end of the synthesis yields the final products in a purified form. This parallel synthesis approach allows for the efficient creation of hundreds or even thousands of compounds. mdpi.com

Solution-phase combinatorial synthesis is another viable approach, often aided by automated liquid handling systems and purification techniques like mass-directed preparative HPLC. This method can be more flexible than solid-phase synthesis and allows for a broader range of reaction types.

The design of combinatorial libraries based on the this compound scaffold typically involves the variation of substituents on both the bromopyridine and the benzoyl rings. By using a diverse set of building blocks, a wide range of chemical space can be explored. The resulting libraries are then screened against biological targets, and the "hits" from the screen provide valuable SAR information that can be used to design more focused, second-generation libraries for lead optimization. This iterative process of library synthesis and screening is a powerful strategy for the rapid discovery of new drug candidates.

Biological Activity Investigations in Vitro and Mechanistic of N 5 Bromopyridin 3 Yl Benzamide and Its Derivatives

Enzyme Inhibition Studies and Identification of Molecular Targets

The benzamide (B126) and pyridine (B92270) structures are known pharmacophores that can interact with various enzymatic targets. While direct enzyme inhibition data for N-(5-bromopyridin-3-yl)benzamide is not extensively documented, research on related benzamide derivatives highlights their potential as enzyme inhibitors.

Notably, certain benzamide derivatives have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth. nih.govrsc.org The inhibition of VEGFR-2 by these compounds blocks the signaling pathways that lead to the proliferation and migration of endothelial cells, thereby preventing the formation of new blood vessels that supply tumors. nih.govrsc.org For instance, some novel benzoxazole (B165842) derivatives incorporating a benzamide moiety have shown potent VEGFR-2 inhibitory activity, with IC50 values in the nanomolar range. nih.govnih.gov These inhibitors typically interact with key amino acid residues in the ATP-binding site of the enzyme, such as Cys917, and with the DFG (Asp-Phe-Gly) motif. nih.govrsc.org

Furthermore, the p38 mitogen-activated protein (MAP) kinase is another significant target for benzamide-containing compounds. nih.govnih.govpagepressjournals.org p38 MAP kinase plays a crucial role in inflammatory responses, and its inhibition can modulate the production of pro-inflammatory cytokines. nih.govpagepressjournals.org Several p38 inhibitors with a benzamide core have been investigated for their anti-inflammatory potential. nih.govpagepressjournals.org For example, a novel and selective inhibitor of p38α, Pamapimod, demonstrates enzymatic inhibition with an IC50 value of 0.014 µM. selleckchem.com

While these findings are for related benzamide structures, they suggest that this compound could also exhibit inhibitory activity against these or other kinases, warranting further investigation.

Antimicrobial Activity: Evaluation and Mechanistic Insights

The antimicrobial potential of compounds containing benzamide and pyridine rings has been an active area of research.

Antibacterial Spectrum and Cellular Mechanism of Action

Studies on isomers of the target compound, specifically N-(5-bromopyridin-2-yl)benzamide derivatives, have demonstrated promising antibacterial activity. niscpr.res.inepa.gov These compounds have been tested against a panel of both Gram-positive and Gram-negative bacteria, with some derivatives showing significant efficacy. niscpr.res.inepa.gov The minimum inhibitory concentration (MIC) values for these compounds against various bacterial strains have been reported, indicating their potential as lead compounds for new antibacterial agents. niscpr.res.inepa.gov For instance, a series of 5-(bromo/nitropyridin-2-yl)benzamide derivatives exhibited MIC values ranging from 0.22 to 1.49 µM against several human pathogenic microorganisms. niscpr.res.in

The proposed mechanism for some benzamide derivatives involves the penetration of the bacterial cell wall, which is potentially easier for certain active compounds, or a better fit at the receptor site. nanobioletters.com The amide linkage within these molecules is considered to play a crucial role in their antibacterial action. niscpr.res.in

| Derivative of N-(5-bromopyridin-2-yl)benzamide | Test Organism | MIC (µM) |

| 4-methyl-N-(5-bromopyridin-2-yl)benzamide | Bacillus subtilis | 0.45 |

| 4-methyl-N-(5-bromopyridin-2-yl)benzamide | Staphylococcus aureus | 0.45 |

| 4-chloro-N-(5-bromopyridin-2-yl)benzamide | Bacillus subtilis | 0.39 |

| 4-chloro-N-(5-bromopyridin-2-yl)benzamide | Staphylococcus aureus | 0.39 |

| 4-nitro-N-(5-bromopyridin-2-yl)benzamide | Bacillus subtilis | 0.22 |

| 4-nitro-N-(5-bromopyridin-2-yl)benzamide | Staphylococcus aureus | 0.22 |

Table based on data for N-(5-bromopyridin-2-yl)benzamide derivatives, isomers of the subject compound. niscpr.res.in

Antifungal Activity and Molecular Interactions

Anticancer Activity in Cell-Based Assays and Associated Biological Pathways

The anticancer potential of benzamide derivatives is a significant area of investigation, with many compounds demonstrating cytotoxicity against various cancer cell lines. researchgate.netbrieflands.com The mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways. nih.gov

Research on N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which are structurally related to the compound of interest, has shown cytotoxic activity against cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma). brieflands.com For example, a derivative with a para-chloro substitution on the phenyl ring exhibited an IC50 of 6.71 µM against the SKNMC cell line. brieflands.com The introduction of methoxy (B1213986) and nitro groups has also been shown to influence the cytotoxic potency of these derivatives. brieflands.com

Some benzamide derivatives exert their anticancer effects by inducing apoptosis, as evidenced by increased levels of caspase-3 and Bax, and decreased levels of Bcl-2. nih.gov Furthermore, the inhibition of enzymes like VEGFR-2, as mentioned earlier, is a key mechanism for the anti-angiogenic and, consequently, anticancer effects of some benzamide compounds. nih.govrsc.org A patent has been granted for a complex benzamide derivative, N-1H-benzimidazol-2-yl-3-(1H-pyrrole-1-yl)benzamide, for its use in a pharmaceutical composition for preventing or treating cancer. google.com

| Derivative of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide | Cell Line | IC50 (µM) |

| 4-chloro derivative | SKNMC | 6.71 |

| 2-methoxy derivative | PC3 | 10.25 |

| 4-nitro derivative | PC3 | 8.54 |

Table based on data for structurally related benzamide derivatives. brieflands.com

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Benzamides and nicotinamides have been shown to possess anti-inflammatory properties, primarily through the inhibition of the transcription factor NF-κB. nih.gov Inhibition of NF-κB leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov Studies on N-substituted benzamides like metoclopramide (B1676508) have demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-α. nih.gov

Additionally, the inhibition of p38 MAP kinase by certain benzamide derivatives contributes to their anti-inflammatory effects. nih.govpagepressjournals.org The p38 MAP kinase pathway is a key signaling cascade involved in the cellular response to inflammatory stimuli. nih.gov While specific data for this compound is lacking, its structural components suggest that it could modulate these inflammatory pathways. A patent for novel benzamide derivatives highlights their potential for pain and pruritus management, which is often linked to inflammatory processes. google.com

Exploration of Other Potential Biological Activities (e.g., antiviral)

While the primary focus of research on benzamide derivatives has been on their antimicrobial, anticancer, and anti-inflammatory activities, there is some indication of other potential biological effects. The broad bioactivity of the benzamide scaffold suggests that its derivatives could be explored for other therapeutic applications, such as antiviral agents. cyberleninka.ru However, there is currently no specific research available on the antiviral properties of this compound.

Future Perspectives and Applications of N 5 Bromopyridin 3 Yl Benzamide in Chemical Biology and Drug Discovery Research

Integration of High-Throughput Screening with Advanced Computational Design

The discovery of novel biological activities for N-(5-bromopyridin-3-yl)benzamide and its analogs can be significantly accelerated by the integration of high-throughput screening (HTS) and advanced computational design. HTS allows for the rapid screening of large compound libraries against specific biological targets, while computational methods can predict the binding affinity and mode of action of these compounds, thereby prioritizing them for synthesis and experimental testing.

High-throughput screening campaigns can be designed to identify derivatives of this compound that modulate the activity of various enzyme families, such as kinases, proteases, or metabolic enzymes, which are often implicated in disease. For instance, a library of analogs could be screened for inhibitory activity against a panel of cancer-related kinases.

Complementary to HTS, computational approaches like molecular docking and molecular dynamics simulations can be employed to understand the structure-activity relationships (SAR) of the benzamide-pyridine scaffold. These methods can predict how modifications to the core structure, such as altering the substitution pattern on the benzoyl or pyridine (B92270) ring, will affect binding to a target protein. This in silico analysis helps in designing focused libraries of compounds with a higher probability of being active, thus streamlining the drug discovery process.

Table 1: Illustrative High-Throughput Screening Cascade for this compound Analogs

| Screening Stage | Assay Type | Objective | Hypothetical Hit Criteria |

| Primary Screen | Biochemical Assay (e.g., Kinase Inhibition) | Identify initial hits from a diverse library of benzamide-pyridine derivatives. | >50% inhibition at 10 µM |

| Secondary Screen | Cellular Assay (e.g., Cell Proliferation) | Confirm on-target activity in a cellular context and assess cytotoxicity. | IC50 < 5 µM in target cells; >50 µM in control cells |

| Selectivity Profiling | Panel of Related Targets | Determine the selectivity of confirmed hits against other related proteins. | >10-fold selectivity for the primary target |

Development of Molecular Probes for Biological Systems

This compound and its derivatives can be developed into molecular probes to investigate biological systems. These chemical tools are invaluable for identifying and validating new drug targets and for elucidating the mechanisms of cellular processes. The bromine atom on the pyridine ring serves as a useful chemical handle for the introduction of reporter groups, such as fluorescent dyes or biotin tags, through cross-coupling reactions.

For example, a fluorescently labeled version of an active this compound analog could be synthesized to visualize its subcellular localization and interaction with its target protein within living cells using techniques like fluorescence microscopy. Similarly, a biotinylated probe could be used for affinity purification of the target protein from cell lysates, enabling its identification by mass spectrometry.

The development of photoaffinity probes is another exciting avenue. By incorporating a photoreactive group, the probe can be covalently cross-linked to its biological target upon UV irradiation. This allows for the irreversible labeling and subsequent identification of the target protein, providing direct evidence of a drug-target interaction.

Application in Lead Optimization and Pre-clinical Candidate Identification

Once a lead compound with promising biological activity is identified from the this compound scaffold, the process of lead optimization begins. This involves systematically modifying the chemical structure of the lead to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Structure-based drug design, guided by X-ray crystallography or cryo-electron microscopy of the lead compound in complex with its target, can provide atomic-level insights into the binding interactions. This information is crucial for designing modifications that enhance binding affinity and selectivity. For instance, if the bromine atom is found to occupy a specific hydrophobic pocket in the target's binding site, replacing it with other halogen atoms or small hydrophobic groups could be explored to optimize this interaction.

Table 2: Hypothetical Lead Optimization Strategy for a Benzamide-Pyridine Hit

| Parameter | Initial Hit Properties | Optimization Goal | Potential Chemical Modifications |

| Potency (IC50) | 1 µM | < 100 nM | Explore different substituents on the benzoyl ring to enhance binding. |

| Selectivity | 5-fold vs. related targets | > 100-fold | Modify the pyridine ring to exploit differences in the target binding sites. |

| Solubility | 10 µg/mL | > 100 µg/mL | Introduce polar functional groups (e.g., hydroxyl, amine) on the scaffold. |

| Metabolic Stability | t1/2 = 30 min (microsomes) | > 120 min | Block potential sites of metabolism (e.g., by fluorination). |

Emerging Research Areas for Halogenated Benzamide-Pyridine Scaffolds

The halogenated benzamide-pyridine scaffold is a versatile chemical framework with potential applications in several emerging research areas beyond traditional drug discovery targets. The unique electronic properties conferred by the halogen atom and the pyridine nitrogen can be exploited for novel biological activities. nih.govnih.gov

One area of interest is the development of compounds that modulate protein-protein interactions (PPIs). PPIs are often characterized by large, flat binding interfaces that are challenging to target with small molecules. The planar nature of the benzamide-pyridine core could serve as a good starting point for designing molecules that can disrupt these interactions.

Another emerging application is in the field of targeted protein degradation. The development of Proteolysis Targeting Chimeras (PROTACs) involves linking a molecule that binds to a target protein to another molecule that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The this compound scaffold could be developed into a warhead for a novel PROTAC, with the bromine atom providing a convenient point for linker attachment.

Furthermore, the pyridine moiety is a common feature in compounds with antibacterial properties. nih.govnih.govresearchgate.net The halogenated benzamide-pyridine scaffold could be explored for the development of new antibacterial agents, particularly against multidrug-resistant strains, an area of significant unmet medical need. nih.govnih.gov

Q & A

Basic: What are the common synthetic routes for N-(5-bromopyridin-3-yl)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a bromopyridine derivative with a benzamide precursor. Key steps include:

- Step 1: Preparation of 5-bromopyridin-3-amine via electrophilic substitution or directed lithiation of pyridine derivatives.

- Step 2: Activation of the benzoyl group (e.g., using benzoyl chloride or mixed anhydrides) for amide bond formation.

- Step 3: Coupling under basic conditions (e.g., Et₃N or DIPEA in DMF/DCM) at 0–25°C .

Optimization Tips:

- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective bromine substitution .

- Monitor reaction progress via TLC or HPLC to minimize side products. Adjust stoichiometry (1:1.2 amine:benzoyl chloride) for higher yields .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign aromatic protons (δ 7.5–8.5 ppm for pyridine and benzene rings) and confirm amide NH (δ ~10 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- 19F NMR (if applicable): For trifluoromethyl derivatives, confirm resonance splitting patterns .

- X-ray Crystallography:

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 291.03 for C₁₂H₉BrN₂O) .

Advanced: How can researchers address low yields in the final amidation step?

Answer: Low yields (~40–60%) often arise from:

- Incomplete Activation: Ensure benzoyl chloride is freshly distilled to avoid hydrolysis.

- Solvent Choice: Replace polar aprotic solvents (DMF) with dichloromethane (DCM) to reduce side reactions .

- Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) to accelerate amide bond formation .

- Workup: Use acidic extraction (1M HCl) to remove unreacted amine, followed by column chromatography (SiO₂, hexane:EtOAc 3:1) .

Advanced: What structural features of this compound suggest potential pharmacological activity?

Answer:

- HDAC Inhibition: The benzamide moiety mimics MS-275, a known HDAC inhibitor. The bromine atom enhances lipophilicity, potentially improving blood-brain barrier penetration .

- Kinase Targeting: Pyridine-benzamide scaffolds inhibit enzymes like ACPS-PPTase (in bacterial proliferation) via π-π stacking with active-site residues .

- Anticancer Activity: Analogous compounds (e.g., SMO inhibitors) disrupt Hedgehog signaling by binding to Smoothened receptors .

Validation Methods:

- In vitro HDAC Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., Ac-H3 peptide) .

- Molecular Docking: Simulate binding affinity with AutoDock Vina using PDB structures (e.g., 4A69 for HDACs) .

Basic: How can purity and stability of this compound be assessed during storage?

Answer:

- HPLC Analysis: Use a C18 column (ACN:H₂O gradient) to detect degradation products. Purity >95% is acceptable for biological assays .

- Stability Studies:

- Store at −20°C under argon to prevent hydrolysis.

- Monitor via ¹H NMR every 3 months; disappearance of NH peaks indicates degradation .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Case Example: A compound may show HDAC inhibition in the frontal cortex but not the striatum due to regional enzyme isoform differences .

- Strategies:

- Isoform-Specific Assays: Use siRNA knockdown to identify target HDACs (e.g., HDAC1 vs. HDAC6).

- Metabolite Screening: LC-MS/MS to check for in vivo degradation (e.g., dehalogenation of bromine) .

- Structural Analog Comparison: Test derivatives (e.g., 5-fluoro or chloro substitutions) to isolate pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.